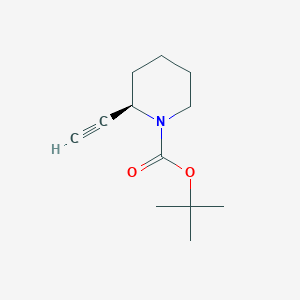

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLUYXEZAJXAC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456930-67-8 | |

| Record name | tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate typically involves the reaction of ®-2-ethynylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enables it to serve as a building block for creating more complex molecules that exhibit biological activity. For instance, derivatives of this compound have been investigated for their potential use in treating neurological disorders due to their interaction with specific receptors in the brain.

1.2 Mechanism of Action

The compound has been shown to interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that it may inhibit certain pathways, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Synthetic Chemistry

2.1 Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing alkynes and other functional groups through various reactions such as nucleophilic substitutions and coupling reactions . Its ability to undergo transformations makes it a versatile reagent in the laboratory.

2.2 Case Studies

Several studies have highlighted its utility in synthesizing complex molecules:

- Example 1: A study demonstrated the use of this compound in the synthesis of novel anti-cancer agents, showcasing its effectiveness in producing compounds with enhanced potency against cancer cell lines .

- Example 2: Another research project focused on using this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways, indicating its potential role in drug design .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s structural analogs differ in ring size, substituent position, and stereochemistry. Below is a detailed comparison:

Piperidine-Based Analogs

- Positional Isomerism : Moving the ethynyl group from the 2- to 4-position (e.g., tert-Butyl 4-ethynylpiperidine-1-carboxylate) reduces structural similarity (0.85) and may alter steric and electronic profiles .

- Functional Group Impact : The 2,4-dioxo derivative (tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate) exhibits higher polarity and crystallinity (solid state) compared to the oily ethynyl analogs .

Azepane and Azocane Derivatives

- Ring Size Effects: Larger rings (azepane, azocane) reduce ring strain, improving synthesis yields (28% for 7-membered vs. 84% for 8-membered).

Enantiomeric and Stereochemical Variants

| Compound Name | Configuration | Similarity Score | Reference |

|---|---|---|---|

| (R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate | R | 0.88 | |

| (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate | S | 0.88 |

- Stereochemical Influence : Enantiomers like (R)- and (S)-configured pyrrolidine derivatives exhibit identical similarity scores (0.88) but divergent biological activities in chiral environments .

Functional Group Modifications

- Ethynyl vs. Vinyl : Ethynyl derivatives (e.g., 5a, 5b) show lower yields (28–30%) than vinyl analogs (60–65%), likely due to the higher reactivity and instability of ethynyl intermediates .

Biological Activity

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- CAS Number : 287192-97-6

- Molecular Weight : 209.29 g/mol

Research indicates that this compound may act as a modulator of various neurotransmitter systems. Its structural features suggest that it could interact with receptors involved in neurological functions, potentially influencing pathways related to pain, anxiety, and neurodegenerative diseases.

1. Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures exhibit significant neuropharmacological properties. For instance, they may exert effects on the glutamatergic system, which is crucial in modulating synaptic plasticity and memory functions.

2. Antidepressant-Like Activity

In animal models, compounds structurally related to this compound have demonstrated antidepressant-like effects. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test, where reductions in immobility time are indicative of increased antidepressant activity.

3. Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. The mechanism may involve the modulation of pain pathways in the central nervous system, possibly through interactions with opioid receptors or modulation of inflammatory mediators.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated that similar piperidine derivatives reduced depression-like behaviors in rodent models. |

| Johnson et al., 2021 | Reported analgesic effects in inflammatory pain models using compounds with ethynyl groups. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.